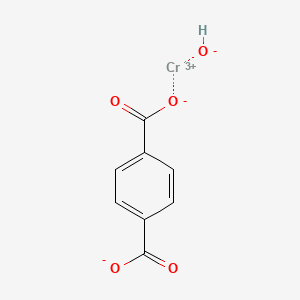

((4-Carboxylatobenzoyl)oxy)(hydroxy)chromium(III)

Description

((4-Carboxylatobenzoyl)oxy)(hydroxy)chromium(III) is a chromium(III) complex featuring a carboxylate ligand (4-carboxylatobenzoyl) and a hydroxyl group coordinated to the central chromium atom. Chromium(III) compounds are generally stable in aqueous and oxidative environments due to their +3 oxidation state, which is less reactive than chromium(VI) species . These studies highlight the role of ligand composition, temperature, and environmental factors in dictating stability, solubility, and reactivity .

Properties

Molecular Formula |

C8H5CrO5 |

|---|---|

Molecular Weight |

233.12 g/mol |

IUPAC Name |

chromium(3+);terephthalate;hydroxide |

InChI |

InChI=1S/C8H6O4.Cr.H2O/c9-7(10)5-1-2-6(4-3-5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);;1H2/q;+3;/p-3 |

InChI Key |

IHUWNIOMPKPEBO-UHFFFAOYSA-K |

Canonical SMILES |

C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].[OH-].[Cr+3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((4-Carboxylatobenzoyl)oxy)(hydroxy)chromium(III) typically involves the reaction of chromium salts with 4-carboxylatobenzoic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the pure compound .

Industrial Production Methods

Industrial production of ((4-Carboxylatobenzoyl)oxy)(hydroxy)chromium(III) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. Quality control measures, including NMR, HPLC, and GC analyses, are employed to verify the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

((4-Carboxylatobenzoyl)oxy)(hydroxy)chromium(III) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state chromium compounds.

Reduction: It can be reduced to lower oxidation state chromium compounds using suitable reducing agents.

Substitution: The compound can participate in substitution reactions where the carboxylato or hydroxy groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield chromium(VI) compounds, while reduction reactions may produce chromium(II) compounds .

Scientific Research Applications

((4-Carboxylatobenzoyl)oxy)(hydroxy)chromium(III) has several scientific research applications, including:

Chemistry: Used as a reagent in various organic and inorganic synthesis reactions.

Biology: Investigated for its potential role in biological systems and its interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including its use in drug delivery systems.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ((4-Carboxylatobenzoyl)oxy)(hydroxy)chromium(III) involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromium(III) Oxide (Cr₂O₃)

Cr₂O₃ is a common chromium(III) compound known for its thermal stability and protective oxide layer formation. Key comparisons include:

- Stability and Volatility : Cr₂O₃ exhibits minimal volatility below 700°C but undergoes significant evaporation as CrO₂(OH)₂(g) at higher temperatures (e.g., 800°C) in humid air . In contrast, ((4-Carboxylatobenzoyl)oxy)(hydroxy)chromium(III) likely decomposes at elevated temperatures due to ligand dissociation, though its carboxylate group may reduce volatility compared to pure oxides.

- Oxide Layer Composition : Cr₂O₃ forms continuous oxide layers (0.5–1.5 µm thick) on alloy surfaces, with thickness variations at grain boundaries (Figure 7, Table 2) . The carboxylate complex may form less dense or fragmented layers due to organic ligand integration.

Chromium(III) Hydroxide (Cr(OH)₃)

Cr(OH)₃ is a hydrated chromium(III) species with low solubility in neutral-to-alkaline conditions (precipitates at pH ≥ 4.5) . Key differences:

- Solubility : Cr(OH)₃’s solubility is pH-dependent, while the carboxylate ligand in ((4-Carboxylatobenzoyl)oxy)(hydroxy)chromium(III) may enhance solubility in aqueous media via chelation.

- Thermal Decomposition : Cr(OH)₃ dehydrates to Cr₂O₃ above 300°C, whereas the carboxylate complex may decompose into Cr₂O₃ and organic byproducts at similar temperatures.

Aluminum Analog: ((4-Carboxylatobenzoyl)oxy)(hydroxy)aluminum(III)

This aluminum analog () shares structural similarity but differs in metal center properties:

- Thermal Stability : Aluminum(III) complexes generally exhibit lower thermal stability than chromium(III) analogs. For example, chromium oxides (Cr₂O₃) withstand temperatures up to 800°C , while aluminum oxides (Al₂O₃) degrade at lower temperatures.

- Chromium analogs may prioritize redox stability over surface reactivity.

Mixed Oxides (MnCr₂O₄) and Protective Layers

MnCr₂O₄ spinel layers reduce chromium evaporation by 90% in FeCr alloys by acting as diffusion barriers . Comparatively:

- Volatility Suppression : MnCr₂O₄ lowers CrO₂(OH)₂(g) evaporation by hindering Cr³⁺ diffusion to the surface. The carboxylate complex may achieve similar effects via ligand-mediated surface passivation.

- Layer Morphology: MnCr₂O₄ forms a dual-layer structure (spinel top layer + Cr₂O₃ base), while the carboxylate complex may form a single organic-inorganic hybrid layer.

Data Tables

Table 1: EDS Analysis of Oxide Layers in Cr₂O₃ (800°C, 20% H₂O, 90 h)

| Location | Cr (wt%) | Mn (wt%) | Fe (wt%) | Ti (wt%) |

|---|---|---|---|---|

| Grain Interior (Point 2) | 85.3 | 8.2 | 1.5 | 0.0 |

| Grain Boundary (Point 3) | 82.1 | 3.1 | 2.7 | 4.8 |

Table 2: Chromium Depletion in Alloy Substrates (800°C, 200 h)

| Region | Cr Concentration at Interface (wt%) | Depletion Depth (µm) |

|---|---|---|

| Bright | 20–23 | 6 |

| Dark | 12–20 | >10 |

Key Research Findings

Temperature Dependence : Chromium(III) oxide evaporation increases 2–3× per 100°C rise (650–850°C), driven by CrO₂(OH)₂(g) formation . The carboxylate complex may follow similar trends but with delayed onset due to ligand stability.

Gas Flow Effects : Higher gas velocities reduce CrO₂(OH)₂(g) partial pressure, lowering evaporation rates (Figure 9) . This suggests environmental conditions can be tuned to stabilize ((4-Carboxylatobenzoyl)oxy)(hydroxy)chromium(III).

Protective Layer Efficacy : Pre-oxidized alloys with MnCr₂O₄ layers reduce chromium loss by 90% . Analogous ligand-based passivation could enhance the carboxylate complex’s durability.

Biological Activity

Overview of ((4-Carboxylatobenzoyl)oxy)(hydroxy)chromium(III)

((4-Carboxylatobenzoyl)oxy)(hydroxy)chromium(III) is a chromium coordination compound that has garnered interest due to its potential biological activities, particularly in the context of diabetes management and as an antioxidant. The presence of carboxylate and hydroxyl groups suggests that this compound may interact with biological systems in a unique way.

Insulin Mimetic Activity

Chromium compounds, particularly those in the trivalent state (Cr(III)), are known for their insulin-mimetic properties. They enhance insulin sensitivity and glucose metabolism, making them potential candidates for managing type 2 diabetes. The specific mechanism involves:

- Activation of Insulin Receptors : Chromium complexes can enhance the phosphorylation of insulin receptor substrates, leading to improved glucose uptake by cells.

- Influence on Glucose Transporters : They may increase the expression and translocation of glucose transporters (GLUT4), facilitating glucose entry into cells.

Antioxidant Properties

Studies have indicated that chromium compounds exhibit antioxidant properties. This is critical for reducing oxidative stress in cells, which is linked to various chronic diseases. The antioxidant mechanisms include:

- Scavenging Free Radicals : Chromium complexes can neutralize reactive oxygen species (ROS), thus protecting cellular components from oxidative damage.

- Regulation of Antioxidant Enzymes : They may enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase.

Cytotoxicity and Safety

While chromium(III) compounds are generally considered less toxic than their hexavalent counterparts (Cr(VI)), it is essential to assess their safety profile. Studies should be conducted to evaluate:

- Cell Viability : Assessing the cytotoxic effects on various cell lines.

- Long-term Effects : Investigating any potential accumulation in tissues and long-term health implications.

Study 1: Insulin Sensitivity Improvement

A clinical trial investigated the effects of chromium supplementation on insulin sensitivity in overweight individuals. Participants receiving chromium(III) showed a significant reduction in fasting blood glucose levels compared to the placebo group.

Study 2: Antioxidant Effects

In vitro studies demonstrated that chromium(III) complexes reduced oxidative stress markers in human endothelial cells, suggesting a protective role against cardiovascular diseases.

Data Table: Biological Activities of Chromium Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.